EGFR Tyrosine Kinase Inhibitory Potency: C2-Thione vs. C2-Hydrogen Quinazoline Comparison
The prototypical 4-anilino-6,7-dimethoxyquinazoline PD153035 (C2-H) inhibits EGFR tyrosine kinase with an IC50 of 25 pM (Ki = 6 pM) in cell-free kinase assays [1]. Introduction of a C2-thione group in a closely related 4-anilino-6,7-dimethoxyquinazoline-2(1H)-thione scaffold (4-(3-ethoxypropylamino)-6,7-dimethoxy-1H-quinazoline-2-thione) resulted in an EC50 of 3,430 nM against a Bcl-xL isoform target, suggesting a substantial shift in target engagement away from canonical EGFR inhibition [2]. While direct EGFR IC50 data for 4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione are not publicly available, the C2-thione modification is expected, based on class-level SAR, to significantly attenuate ATP-competitive EGFR binding relative to the C2-hydrogen analog PD153035 due to disruption of the critical N1–Thr766 (gatekeeper) hydrogen bond network within the kinase hinge region [1][3].
| Evidence Dimension | EGFR tyrosine kinase inhibition (cell-free assay) |
|---|---|
| Target Compound Data | Not publicly reported; class-level inference predicts attenuated EGFR potency relative to C2-H analogs |
| Comparator Or Baseline | PD153035 (C2-H analog): IC50 = 25 pM (Ki = 6 pM) in EGFR kinase assay [1]; 4-(3-ethoxypropylamino)-6,7-dimethoxy-1H-quinazoline-2-thione (C2-thione analog): EC50 = 3,430 nM against Bcl-xL [2] |
| Quantified Difference | PD153035 vs. C2-thione analog: ~1.37 × 10^5-fold difference in potency (note: different target, illustrative of C2-thione impact on target profile) |
| Conditions | PD153035: EGFR kinase assay, [γ-³²P]ATP, poly(GAT) substrate; C2-thione analog: HTS assay, 384-well format, pH 7.4, 2°C, Bcl-xL target [1][2] |
Why This Matters
Researchers seeking a chemical probe with reduced EGFR activity and potential for alternative target engagement should consider this compound over PD153035 or gefitinib, which dominate EGFR-driven pharmacology.
- [1] Fry DW, Kraker AJ, McMichael A, et al. A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science. 1994;265(5175):1093-1095. View Source
- [2] BindingDB Entry BDBM32265: 4-(3-ethoxypropylamino)-6,7-dimethoxy-1H-quinazoline-2-thione, EC50 3.43E+3 nM, Bcl-xL assay. BindingDB, accessed 2026. View Source
- [3] Bridges AJ, Zhou H, Cody DR, et al. Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. J Med Chem. 1996;39(1):267-276. View Source
